
(2-氨基乙基)(环丙基甲基)丙胺二盐酸盐
描述
2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride (ACPD) is an organic compound that was first synthesized in the late 1960s. It is a member of the piperazine family of compounds, and it has a wide range of applications in scientific research. This compound has been used in a variety of laboratory experiments, including those involving biochemical and physiological effects.
科学研究应用
环丙胺缔合
环丙胺是(2-氨基乙基)(环丙基甲基)丙胺二盐酸盐的一个组分,由于其环张力和酸性,与开放链类似物正丙胺相比,表现出独特的性质。研究表明,虽然这两种胺在形成氢键的能力上相当,但由于空间因素或受体能力降低,环丙胺表现出稍弱的相互作用(Wolff, Schaad, & Wolff, 1988)。
环丙胺的合成
研究已经探索了各种环丙胺的合成,包括那些带有环丙基甲基基团的环丙胺。其中一项研究重点是有效地合成2-(三烷基锡基)环丙胺,这在有机合成的交叉偶联反应中很有价值(Wiedemann 等人,2004)。
抗真菌活性
类似于(2-氨基乙基)(环丙基甲基)丙胺二盐酸盐的化合物,如N-取代丙胺,已被测试其抗真菌活性。其中一些化合物对植物病原真菌表现出显着的活性,表明在农业中具有潜在应用(Arnoldi 等人,2007)。
抗病毒活性
对(S,Z)-2-氨基嘌呤亚甲基环丙烷类似物的研究,其在结构上与(2-氨基乙基)(环丙基甲基)丙胺二盐酸盐相关,在抑制疱疹和乙型肝炎等病毒方面显示出有希望的结果。这表明在抗病毒药物开发中具有潜在应用(Chen 等人,2003)。
潜在抗抑郁药的合成
研究还探索了(硼基甲基)环丙胺的合成,这是抗抑郁药的潜在结构单元。此类研究强调了环丙胺衍生物在药物化学中的重要性(Sakae 等人,2014)。
属性
IUPAC Name |
N'-(cyclopropylmethyl)-N'-propylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-2-6-11(7-5-10)8-9-3-4-9;;/h9H,2-8,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJNJZRCMGZGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCN)CC1CC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



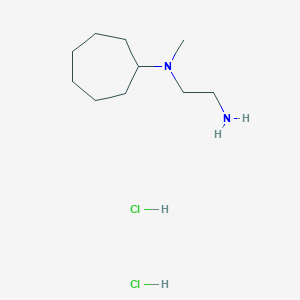

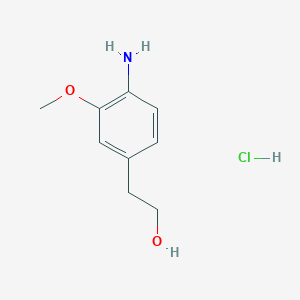

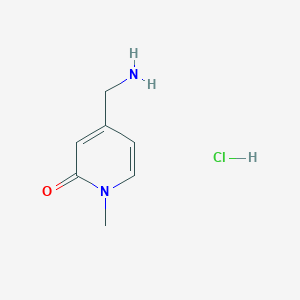
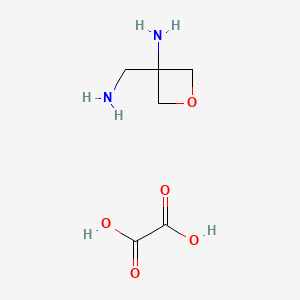
![5-tert-butyl 2-methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate](/img/structure/B1383284.png)
amine hydrochloride](/img/structure/B1383285.png)
![[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride](/img/structure/B1383287.png)
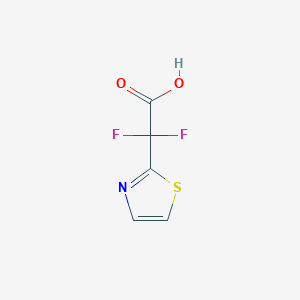
![(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1383291.png)
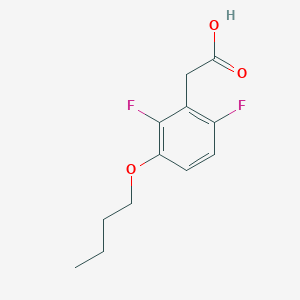
amine hydrochloride](/img/structure/B1383297.png)
![(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride](/img/structure/B1383298.png)